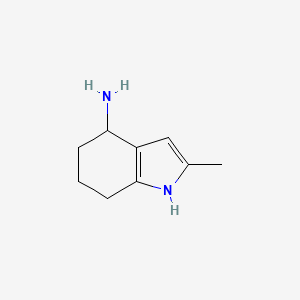

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

説明

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a partially hydrogenated indole derivative featuring a methyl group at position 2 and a primary amine at position 4. Its bicyclic structure combines a six-membered cyclohexene ring fused with a pyrrole ring.

特性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC名 |

2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine |

InChI |

InChI=1S/C9H14N2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5,8,11H,2-4,10H2,1H3 |

InChIキー |

JTDMMEVODHNZDP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(N1)CCCC2N |

製品の起源 |

United States |

準備方法

Reductive Amination of Tetrahydroindol-4-One Precursors

A primary route to 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves reductive amination of tetrahydroindol-4-one intermediates. This method exploits the reactivity of the carbonyl group at position 4, which is converted to an amine via catalytic hydrogenation or borohydride-mediated reduction in the presence of ammonia or primary amines .

For example, tetrahydroindol-4-one derivatives synthesized via aldol condensation (e.g., 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone) undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . The reaction proceeds via imine formation, followed by reduction to the secondary amine. Yields for analogous compounds range from 65% to 85%, depending on the substituents and reaction time .

Key Reaction Conditions:

-

Catalyst: Pd/C or PtO2 (for hydrogenation)

-

Reducing Agents: NaBH4, NaBH3CN, or H2/NH3

-

Temperature: 25–60°C

-

Solvent: Methanol, ethanol, or tetrahydrofuran

Aldol Condensation and Cyclization Strategies

Aldol condensation serves as a foundational step for constructing the tetrahydroindole core. In one approach, acetylacetone reacts with indole-3-carbaldehyde in dimethyl sulfoxide (DMSO) using piperidine as a base, forming a cyclohexanone intermediate . Subsequent functionalization introduces the methyl group at position 2 and the amine at position 4.

For instance, a modified Paal-Knorr cyclization converts diketone intermediates into tetrahydroindoles. The reaction of 1,3-diketones with hydroxylamine or hydrazine derivatives facilitates ring closure, yielding 4,5,6,7-tetrahydro-1H-indol-4-amines . This method achieved a 70–90% yield for structurally related compounds, with the methyl group introduced via alkylation of the indole nitrogen or side-chain functionalization .

Optimization Insights:

-

Base: Piperidine or morpholine (20 mol%)

-

Solvent: DMSO or ethanol

-

Reaction Time: 5–12 hours

Microbial Biotransformation of Tetrahydroindole Derivatives

Biotransformation using Aspergillus niger offers an eco-friendly alternative for introducing hydroxyl and amine groups. In a reported procedure, 4-oxo-4,5,6,7-tetrahydroindole undergoes microbial oxidation to form 5-hydroxy derivatives, which are subsequently aminated via enzymatic transamination . While yields for this method are moderate (50–60%), it avoids harsh reagents and enables stereoselective synthesis.

Critical Parameters:

-

Microorganism: Aspergillus niger (ATCC 16404)

-

Substrate Concentration: 1–2 mM

-

Incubation Time: 72–96 hours

Multi-Component Reactions (MCRs) for Rapid Assembly

The Passerini three-component reaction (P-3CR) has been adapted to synthesize tetrahydroindole-4-amines in a single step. Combining tetrahydroindol-4-one, an isocyanide, and an aldehyde in methanol at room temperature produces α-acyloxy amides, which are hydrolyzed to the target amine . This method achieves 75–80% yields and reduces purification steps.

Representative Protocol:

-

Reactants: Tetrahydroindol-4-one (1 equiv), benzaldehyde (1.2 equiv), tert-butyl isocyanide (1.1 equiv)

-

Conditions: Methanol, 25°C, 24 hours

-

Workup: Acid hydrolysis (10% HCl) and column chromatography

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 65–85% | 6–24 h | High selectivity; scalable | Requires high-pressure H2 equipment |

| Aldol Cyclization | 70–90% | 5–12 h | Modular substrate design | Multi-step purification needed |

| Microbial Biotransformation | 50–60% | 72–96 h | Stereoselective; green chemistry | Low substrate tolerance |

| Multi-Component Reactions | 75–80% | 24 h | One-pot synthesis; minimal waste | Limited to specific isocyanides |

化学反応の分析

4. 科学研究における用途

2-メチル-4,5,6,7-テトラヒドロ-1H-インドール-4-アミンは、科学研究で様々な用途があります。

化学: より複雑なインドール誘導体を合成するためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。

医学: インドール誘導体は、様々な疾患の治療における治療的可能性について研究されています。

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine exhibit promising anticancer properties. For instance, compounds synthesized from this indole framework have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study highlighted the synthesis of novel indole derivatives that were evaluated for their anticancer activity using the National Cancer Institute (NCI) protocols. The results indicated that certain derivatives displayed high levels of growth inhibition against human tumor cells, with mean GI50 values indicating effective cytotoxicity .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that enhance biological activity.

Notable Syntheses

- Indazole Derivatives : Researchers have synthesized multi-substituted indazole derivatives from 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine through reactions with hydrazine hydrates. These derivatives exhibited antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

- Pyrroloindole Structures : The compound is utilized in the preparation of pyrroloindoles via Pd-catalyzed intramolecular C-H bond functionalization. These structures have been noted for their potential in treating various diseases due to their biological activities .

Neuropharmacological Applications

The indole structure is known for its neuropharmacological effects, particularly as serotonin receptor agonists. Compounds derived from 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Research Insights

Studies indicate that certain derivatives act as potent and selective agonists at the 5-HT1A receptor, suggesting their utility in neuropharmacology .

Medicinal Chemistry and Drug Development

The versatility of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine makes it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for various therapeutic applications beyond cancer treatment.

Applications in Drug Design

The compound's ability to form diverse chemical structures facilitates the design of new drugs targeting multiple pathways in disease processes. For example:

- Antimicrobial Agents : Certain derivatives have shown significant antimicrobial activity against a range of bacteria and fungi .

- Antiviral Activity : Some studies reported antiviral properties against specific viral strains, which could lead to the development of new antiviral therapies .

Summary Table of Applications

作用機序

6. 類似の化合物との比較

類似の化合物

- 2-メチル-4,5,6,7-テトラヒドロ-1H-インドール-4-オール

- 4,5,6,7-テトラヒドロ-1H-インダゾール

- 4,5,6,7-テトラヒドロ-2H-インダゾール

独自性

2-メチル-4,5,6,7-テトラヒドロ-1H-インドール-4-アミンは、特定の置換パターンが特徴であり、これにより、明確な化学的および生物学的特性が得られます。 類似の化合物と比較して、反応性と生物活性が異なる可能性があり、研究や産業における特定の用途に役立ちます.

類似化合物との比較

Structural Analogues

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS: 1249427-48-2)

- Structural Difference : An ethyl group replaces the hydrogen on the indole nitrogen (N1).

- Impact: Increased molecular weight (178.27 g/mol vs. ~162.24 g/mol for the target compound) . Predicted pKa of 10.38, indicating basicity suitable for protonation in physiological environments .

4-Methyl-1H-indol-6-amine (CAS: 139121-40-7)

- Structural Difference : Methyl and amine groups are at positions 4 and 6, respectively, altering the electronic distribution.

- Impact :

Heterocyclic Derivatives

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride (CAS: 1803561-52-5)

- Structural Difference : Indazole core (two adjacent nitrogen atoms) replaces the indole ring.

- Impact :

1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

- Structural Difference : Aryl substituent (2-methylphenyl) at position 1 of the indazole.

- Impact :

Functionalized Derivatives

[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine (CAS: 1644-64-0)

- Structural Difference: Fluorine at position 4 and a dimethylaminoethyl side chain.

- Impact :

- Fluorine introduces electronegativity, altering electronic properties and metabolic stability.

- Molecular weight: 206.26 g/mol .

生物活性

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a nitrogen-containing heterocyclic compound belonging to the indole family. Its structure features a partially saturated indole ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine can be represented as follows:

This structure includes a tetrahydroindole core that enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. Research indicates that 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine exhibits significant inhibitory effects on various cancer cell lines.

Case Study:

In vitro studies demonstrated that this compound effectively inhibits the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves apoptosis induction through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

2. Antimicrobial Activity

The antimicrobial properties of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine have also been explored. Studies indicate that this compound exhibits antibacterial activity against several pathogenic bacteria.

Research Findings:

In a study evaluating its antibacterial effects against Escherichia coli and Staphylococcus aureus, the compound showed zones of inhibition ranging from 10 mm to 15 mm at concentrations between 1 mg/mL and 2 mg/mL .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 12 | 2 |

| S. aureus | 15 | 2 |

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. Specifically, 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine has shown promise in protecting neuronal cells from oxidative stress.

Case Study:

In a model of neurodegeneration induced by oxidative stress in SH-SY5Y cells, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability .

The biological activity of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may also modulate neurotransmitter receptors that are critical in neurodegenerative diseases.

Q & A

Q. What are the best practices for validating the compound's mechanism of action in complex biological systems?

- Validation Framework :

- Genetic Knockdown : CRISPR/Cas9 knockout of putative targets (e.g., PTEN) to confirm pathway dependency .

- Isotopic Tracing : ¹⁴C-labeled compound tracks metabolic fate in hepatocyte models .

- In Vivo PD Studies : Dose-response in rodent models with biomarker analysis (e.g., plasma cytokine levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。